2-(4-chlorophenoxy)-2-methyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2.ClH/c1-18(2,25-15-6-4-14(19)5-7-15)16(24)22-10-12-23(13-11-22)17-20-8-9-21(17)3;/h4-9H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGVYUYBPCUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NC=CN2C)OC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-2-methyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1185039-79-5, is a compound of interest due to its potential pharmacological properties. This article details its biological activity, focusing on its receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 399.3 g/mol. Its structure consists of a chlorophenoxy group, a piperazine moiety, and an imidazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185039-79-5 |
| Molecular Formula | C18H24ClN4O2 |
| Molecular Weight | 399.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Receptor Interactions
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R), which is implicated in various neurological conditions. In vitro studies have demonstrated that it exhibits significant affinity for D3R with an EC50 value in the low nanomolar range, suggesting potent agonistic activity.
Table 1: D3R Agonist Activity
| Compound ID | EC50 (nM) | Emax (% Control) |
|---|---|---|
| 2-(4-chlorophenoxy)-2-methyl... | 710 ± 150 | 102 ± 4.2 |
Additionally, the compound shows minimal activity at the D2 dopamine receptor (D2R), which is crucial for reducing potential side effects associated with non-selective dopamine receptor activation.
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound highlight the importance of various substituents in enhancing its biological activity. Modifications to the piperazine and imidazole components have been explored to optimize receptor selectivity and potency. For instance, variations in the chlorophenoxy group have been shown to significantly affect D3R binding affinity.
Table 2: SAR Modifications and Their Effects
| Modification | D3R Activity (EC50 nM) | D2R Activity (EC50 nM) |
|---|---|---|
| Original Compound | 710 | Inactive |
| Para-Methoxy Substitution | 278 | Inactive |
| Meta-Methoxy Substitution | 98 | >100,000 |
Case Studies
Several studies have documented the pharmacological effects of this compound in animal models. A notable study demonstrated its efficacy in reducing symptoms associated with Parkinson's disease by selectively activating D3R pathways without significant D2R engagement. This selectivity is crucial for minimizing adverse effects typically seen with broader dopamine agonists.
Study Example
In a double-blind study involving rodents, administration of the compound resulted in:
- Reduction of motor symptoms : A decrease in tremors and rigidity was observed.
- Cognitive enhancement : Improved performance in maze tests indicated potential neuroprotective effects.
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
Answer:
- Step 1: Optimize reaction conditions using reflux with toluene as a solvent and triethylamine as a base to minimize side reactions (e.g., hydrolysis of imidazole or piperazine groups) .
- Step 2: Monitor reaction progress via HPLC (as described for related compounds in ) to ensure intermediate stability.
- Step 3: Purify via recrystallization or column chromatography, validated by melting point analysis and NMR (¹H/¹³C) for structural confirmation .
Q. How can researchers characterize the compound’s stability under varying storage conditions?
Answer:
Q. What analytical techniques are critical for confirming structural integrity?
Answer:
- Primary Tools:
- Supplementary Methods:
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Answer:
- Approach: Combine quantum chemical calculations (e.g., DFT for transition state analysis) with cheminformatics tools to predict reactivity.
- Outcome: Identify bottlenecks (e.g., steric hindrance at the piperazine nitrogen) and propose catalyst systems to improve efficiency .
Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?
Answer:
- Step 1: Re-evaluate assay conditions (e.g., buffer pH, cell line variability) using Design of Experiments (DoE) to isolate confounding factors .
- Step 2: Perform meta-analysis of published data on structurally similar compounds (e.g., ’s imidazole derivatives) to identify trends in target binding.
- Step 3: Use molecular docking (AutoDock/Vina) to assess binding affinity variations across receptor isoforms .
Q. How can researchers design in vitro studies to elucidate the compound’s mechanism of action?
Answer:
- Experimental Framework:
- Target Identification: Screen against kinase or GPCR panels (common targets for imidazole-piperazine hybrids) .
- Cellular Assays: Use fluorescence-based calcium flux or cAMP assays to quantify receptor modulation.
- Control Strategies: Include reference inhibitors (e.g., ketoconazole for CYP450 interactions) to validate specificity .
- Data Interpretation: Apply kinetic modeling (e.g., Hill equations) to distinguish competitive vs. allosteric effects .
Q. What advanced separation techniques improve yield in large-scale synthesis?
Answer:
- Method 1: Employ membrane-based separation (e.g., nanofiltration) to remove low-molecular-weight impurities while retaining the product .
- Method 2: Use simulated moving bed (SMB) chromatography for enantiomeric resolution if chiral byproducts form during synthesis .
- Optimization: Apply response surface methodology (RSM) to balance solvent polarity, flow rate, and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
